molecular formula C17H27ClN2O3 B3940269 N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride

N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride

Cat. No.: B3940269
M. Wt: 342.9 g/mol
InChI Key: VBKLXTJTYBWMEO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a methylpiperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Formation of the Piperidinyl Intermediate: The next step involves the synthesis of the 3-methylpiperidin-1-yl intermediate through a series of reactions.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the piperidinyl intermediate under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to cellular signaling and receptor interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
  • N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-13-5-4-7-19(12-13)8-6-17(20)18-14-9-15(21-2)11-16(10-14)22-3;/h9-11,13H,4-8,12H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLXTJTYBWMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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